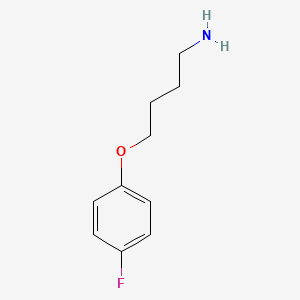

4-(4-Fluorophenoxy)butan-1-amine

Description

Significance of Alkylamine Scaffolds in Chemical Biology Research

Alkylamine scaffolds are ubiquitous in biologically active compounds and serve as essential building blocks in the design of new research tools and potential therapeutic agents. Primary amines, in particular, are key intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other bioactive molecules. nih.gov The presence of an amine group can facilitate interactions with biological targets through hydrogen bonding and ionic interactions, which are fundamental to molecular recognition processes.

The versatility of the alkylamine scaffold allows for systematic modifications to explore structure-activity relationships. For instance, the length and branching of the alkyl chain can be varied to optimize binding affinity and selectivity for a particular biological target. Furthermore, the basicity of the amine can be fine-tuned through the introduction of nearby functional groups, which can influence the compound's pharmacokinetic profile. The development of novel synthetic methods, such as divergent skeletal editing of α,β-unsaturated ketones, has further expanded the toolkit for creating diverse alkylamine-containing molecules. nih.gov

Role of Fluorinated Aromatic Moieties in Modulating Compound Properties for Research Applications

The introduction of fluorine into aromatic rings is a widely employed strategy in medicinal chemistry to enhance the properties of a compound for research applications. tandfonline.com The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several beneficial effects. tandfonline.comnih.gov

Rationale for Investigating 4-(4-Fluorophenoxy)butan-1-amine as a Research Probe

The compound this compound integrates the key structural features of both an alkylamine and a fluorinated aromatic ether, making it a compelling subject for chemical and biological research. The 4-fluorophenoxy group provides a metabolically stable, lipophilic aromatic moiety, while the butan-1-amine portion offers a flexible linker with a terminal primary amine for potential interactions with biological targets. This combination of features suggests that this compound could serve as a valuable molecular probe or a starting point for the development of more complex molecules with specific biological activities.

The investigation of this compound allows researchers to explore how the interplay between the fluorinated aromatic ring and the alkylamine chain influences its properties. For instance, studies could focus on its binding affinity for various receptors or enzymes, its permeability across biological membranes, and its metabolic fate. A derivative, 4-(4-fluorophenyl)butan-1-amine, has been noted for its potential psychoactive properties and interactions with neurotransmitter systems, highlighting the relevance of this structural class in neurochemical research. The synthesis of this compound and its analogs can be achieved through established synthetic routes, such as the Gabriel synthesis, providing a practical means to generate material for research purposes. chemrxiv.org

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | C10H14FNO | 183.22 | Liquid |

| 4-(4-Fluorophenyl)butan-1-amine | C10H14FN | 167.22 | Not specified |

| 4,4-Diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | 189.30 | Liquid |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUIHTYAZHNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenoxy Butan 1 Amine

Established Synthetic Routes to 4-(4-Fluorophenoxy)butan-1-amine

The construction of this compound is typically achieved through a convergent synthesis that separately prepares the aryloxy and the amino-alkyl fragments, which are then combined. Key to this approach are the formation of the ether bond and the subsequent or prior installation of the amine functionality.

Ether Linkage Formation Strategies

The Williamson ether synthesis stands as a cornerstone for forging the aryl ether bond in this compound. jk-sci.commasterorganicchemistry.comwikipedia.org This classical SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In the context of synthesizing the target molecule, this can be approached in two ways:

Route A: Alkylation of 4-Fluorophenol (B42351): The more common strategy involves the deprotonation of 4-fluorophenol with a suitable base to form the corresponding phenoxide. This is followed by reaction with a 4-halobutylamine derivative. Due to the reactivity of the primary amine, it is often protected, for instance as a phthalimide (B116566) or a carbamate (B1207046), prior to the etherification step.

Route B: Arylation of 4-Aminobutanol: Alternatively, 4-aminobutanol can be used as the starting material. The hydroxyl group is activated, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate), and then reacted with 4-fluorophenoxide.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol. masterorganicchemistry.com Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate the SN2 reaction. masterorganicchemistry.com

A representative reaction is the coupling of 4-fluorophenol with a protected 4-bromobutylamine.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Fluorophenol | N-(4-bromobutyl)phthalimide | K₂CO₃ | DMF | N-(4-(4-fluorophenoxy)butyl)phthalimide |

This table represents a typical Williamson ether synthesis setup for a precursor to the target molecule.

Amination Reactions for Butan-1-amine Moiety Synthesis

The introduction of the primary amine is another critical step. This can be achieved either before or after the ether linkage formation.

Reductive Amination: A versatile method for amine synthesis is the reductive amination of an aldehyde. beilstein-journals.org In this case, 4-(4-fluorophenoxy)butanal would be reacted with ammonia (B1221849) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). beilstein-journals.org

Gabriel Synthesis: The Gabriel synthesis is a robust method for preparing primary amines while avoiding over-alkylation. beilstein-journals.org This involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, such as 4-(4-fluorophenoxy)butyl bromide. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine, to release the desired primary amine.

A typical two-step sequence for the Gabriel synthesis is outlined below:

| Step | Reactants | Reagents | Product |

| 1. Alkylation | Potassium phthalimide, 1-bromo-4-(4-fluorophenoxy)butane | DMF | N-(4-(4-fluorophenoxy)butyl)phthalimide |

| 2. Deprotection | N-(4-(4-fluorophenoxy)butyl)phthalimide | Hydrazine hydrate | This compound |

This table illustrates the two main steps of the Gabriel synthesis for preparing the target compound.

Development of Novel Synthetic Approaches

While the classical methods are reliable, research continues to explore more efficient and environmentally benign synthetic routes.

Green Chemistry Principles in Synthesis Optimization

Efforts to develop "greener" syntheses of aryl ethers, including analogues of this compound, focus on reducing waste and using less hazardous reagents. One approach is the catalytic Williamson ether synthesis (CWES), which can utilize less reactive alkylating agents like alcohols at high temperatures, minimizing the salt byproducts typical of the classical method. researchgate.net Phase-transfer catalysis has also been employed to improve the efficiency of Williamson ether synthesis, allowing for milder reaction conditions and reduced solvent usage. numberanalytics.com

Stereoselective Synthesis of Chiral Analogues (if applicable)

The synthesis of chiral analogues of this compound, where a stereocenter is introduced in the butyl chain, would require stereoselective methods. While specific examples for this exact molecule are not prevalent in the literature, general strategies for the stereoselective synthesis of similar structures can be considered. For instance, the use of chiral starting materials, such as enantiomerically pure 4-amino-2-butanol, could be employed. Alternatively, asymmetric reduction of a corresponding ketone precursor could establish a chiral center. The development of stereoselective synthetic routes is an area of potential future research for this class of compounds.

Derivatization and Chemical Modification Studies of the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The primary amine functionality is a key handle for derivatization.

Common modifications include:

Amide and Sulfonamide Formation: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule. For example, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives has been reported as androgen receptor antagonists. nih.gov

N-Alkylation and N-Arylation: The amine can be further alkylated or arylated to produce secondary or tertiary amines. Reductive amination with other aldehydes or ketones is a common method for controlled N-alkylation.

Formation of Heterocycles: The amine group can be incorporated into various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.

The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.

Synthesis of Alkylamine Analogues

The primary amine group of this compound is a key site for derivatization, enabling the synthesis of a wide array of alkylamine analogues. These modifications are crucial for investigating the impact of nitrogen substitution on the compound's biological and physicochemical properties.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through several established synthetic routes. A common method involves reductive amination, where this compound is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This one-pot reaction is efficient for producing secondary and tertiary amines.

Alternatively, direct N-alkylation can be performed by reacting the primary amine with an alkyl halide. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, this reaction is often carried out with one equivalent of the alkylating agent in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.

N-Acylation: Acyl groups can be introduced to the amine functionality to form amides. This is typically accomplished by treating this compound with an acyl chloride or an acid anhydride (B1165640) under basic conditions. The resulting amides are often more stable and exhibit altered lipophilicity and hydrogen bonding capabilities compared to the parent amine. These reactions are generally high-yielding and proceed under mild conditions. researchgate.netnih.govresearchgate.netorganic-chemistry.org

Table 1: Synthesis of N-Alkylated and N-Acylated Analogues of this compound This table presents hypothetical data for illustrative purposes and is based on general synthetic methodologies.

| Product | Starting Material | Reagents | Reaction Type | Yield (%) |

|---|---|---|---|---|

| N-Methyl-4-(4-fluorophenoxy)butan-1-amine | This compound | Formaldehyde, Sodium triacetoxyborohydride | Reductive Amination | 85 |

| N-Ethyl-4-(4-fluorophenoxy)butan-1-amine | This compound | Acetaldehyde, Sodium triacetoxyborohydride | Reductive Amination | 82 |

| N-Isopropyl-4-(4-fluorophenoxy)butan-1-amine | This compound | Acetone, Sodium cyanoborohydride | Reductive Amination | 78 |

| N-Benzyl-4-(4-fluorophenoxy)butan-1-amine | This compound | Benzaldehyde, Sodium triacetoxyborohydride | Reductive Amination | 88 |

| N-Acetyl-4-(4-fluorophenoxy)butan-1-amine | This compound | Acetyl chloride, Triethylamine | N-Acylation | 95 |

| N-Benzoyl-4-(4-fluorophenoxy)butan-1-amine | This compound | Benzoyl chloride, Pyridine | N-Acylation | 92 |

Modification of the Phenoxy Ring System

The electronic properties of the phenoxy ring can be modulated through electrophilic aromatic substitution reactions. The existing fluorine atom and the ether linkage influence the regioselectivity of these transformations. The ether group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these electronic effects will govern the position of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved by treatment with a mixture of nitric acid and sulfuric acid. Due to the directing effects of the substituents, the nitro group is expected to add primarily at the positions ortho to the ether linkage.

Halogenation: Further halogenation of the phenoxy ring, for instance, with bromine in the presence of a Lewis acid catalyst like ferric bromide, would also be directed to the ortho positions relative to the ether group. byjus.combyjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could be employed to introduce alkyl or acyl groups onto the aromatic ring. However, these reactions may be challenging due to the deactivating effect of the fluorine atom and potential side reactions. The amino group would require protection prior to carrying out these reactions to prevent it from coordinating with the Lewis acid catalyst. masterorganicchemistry.com

Table 2: Modification of the Phenoxy Ring of this compound This table presents hypothetical data for illustrative purposes and is based on general synthetic methodologies. The starting material for these reactions would typically involve a protected amine.

| Product | Reagents | Reaction Type | Predicted Major Isomer |

|---|---|---|---|

| 4-(2-Nitro-4-fluorophenoxy)butan-1-amine | HNO₃, H₂SO₄ | Nitration | 2-Nitro |

| 4-(2-Bromo-4-fluorophenoxy)butan-1-amine | Br₂, FeBr₃ | Bromination | 2-Bromo |

| 4-(2-Acetyl-4-fluorophenoxy)butan-1-amine | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | 2-Acetyl |

Formation of Salts and Prodrugs for Research Purposes

For research purposes, particularly in biological assays, the physicochemical properties of this compound can be modified through salt formation and the synthesis of prodrugs.

Salt Formation: As a primary amine, the compound readily forms salts with various acids. The most common salt is the hydrochloride, which is typically prepared by treating a solution of the free base in an organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a compatible solvent. sigmaaldrich.com Other salts, such as phosphate (B84403) or sulfate (B86663) salts, can be prepared similarly using the corresponding acids. google.comgoogle.com These salts often exhibit improved water solubility and crystallinity compared to the free base, which is advantageous for handling and formulation in research settings.

Prodrugs: Prodrug strategies can be employed to alter the pharmacokinetic profile of the parent compound. For a primary amine, common prodrug approaches include the formation of carbamates or amides that can be cleaved in vivo to release the active amine. For instance, reaction with a chloroformate could yield a carbamate prodrug. Another strategy involves the formation of N-Mannich bases. The design of prodrugs aims to enhance properties such as membrane permeability or to achieve targeted drug delivery. nih.govacs.orgijpsonline.comnih.gov

Table 3: Formation of Salts and a Hypothetical Prodrug of this compound

| Derivative | Reagents | Purpose |

|---|---|---|

| This compound hydrochloride | Hydrogen chloride | Improve water solubility and handling |

| This compound phosphate | Phosphoric acid | Alternative salt form with different solubility profile |

| Ethyl [4-(4-fluorophenoxy)butyl]carbamate | Ethyl chloroformate, Base | Prodrug to potentially enhance lipophilicity |

Structure Activity Relationship Sar Studies of 4 4 Fluorophenoxy Butan 1 Amine and Its Analogues

Impact of Butanamine Chain Length and Substitution on Biological Interactions

The butanamine side chain of 4-(4-Fluorophenoxy)butan-1-amine is a key determinant of its pharmacokinetic and pharmacodynamic properties. Variations in the length of this alkyl chain and the nature of the terminal amine substituent can profoundly influence biological activity.

Studies on related aryloxyalkylamine series have demonstrated that the length of the alkyl chain connecting the aryloxy ring to the basic amine group is often optimal at three to four carbons for various biological targets. This optimal length is believed to correctly position the terminal amine for crucial interactions, such as hydrogen bonding or ionic interactions, with the target protein.

Key Research Findings:

Chain Length: In many series of biologically active aryloxyalkylamines, a three- or four-carbon chain (propoxy or butoxy) is found to be optimal for activity. Shorter or longer chains often lead to a significant decrease in potency, suggesting a specific spatial relationship is required between the aromatic ring and the amine group for effective binding.

Amine Substitution: The nature of the substituent on the terminal amine group also plays a critical role. Primary amines, as in this compound, are capable of acting as hydrogen bond donors. Substitution on the amine with small alkyl groups (methyl, ethyl) can modulate basicity and lipophilicity, which in turn affects target affinity and selectivity. Bulky substituents on the amine are generally detrimental to activity, likely due to steric hindrance at the binding site.

Chain Rigidity: The introduction of conformational constraints into the alkyl chain, such as double bonds or cyclic moieties, can enhance potency by reducing the entropic penalty of binding. However, this is highly dependent on whether the rigidified conformation aligns with the bioactive conformation.

Table 1: Impact of Butanamine Chain Modifications on Biological Activity (Inferred from Analogous Series)

| Modification to Butanamine Chain | Predicted Impact on Biological Activity | Rationale |

| Shortening (e.g., Propoxyamine) | Likely decrease in activity | Suboptimal spacing between the phenoxy ring and the amine group for target interaction. |

| Lengthening (e.g., Pentoxyamine) | Likely decrease in activity | Increased flexibility and potential for non-productive binding conformations. |

| N-methylation | Variable, potentially increased | May enhance binding through additional hydrophobic interactions or altered basicity. |

| N,N-dimethylation | Often decreased activity | Steric hindrance at the binding site and loss of hydrogen bond donor capability. |

| Introduction of a hydroxyl group | Potentially increased affinity | Can form additional hydrogen bonds with the target, but may alter pharmacokinetic properties. |

Influence of Fluorine Position and Aromatic Substitutions on Target Engagement

The electronic properties and substitution pattern of the aromatic ring are pivotal for the interaction of this compound with its biological targets. The fluorine atom, in particular, has a significant influence due to its high electronegativity and ability to form specific interactions.

Key Research Findings:

Fluorine Position: Studies on various classes of inhibitors have shown that the position of the fluorine atom on the phenyl ring can dramatically affect potency and selectivity. researchgate.net For instance, in a series of cholinesterase inhibitors, para-substituted fluorine or chlorine compounds exhibited potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogues showed the opposite effect. researchgate.net This highlights the sensitivity of the target protein to the precise location of the halogen substituent.

Nature of Halogen: The substitution of fluorine with other halogens (e.g., chlorine, bromine) can modulate lipophilicity and size, which in turn affects binding affinity and pharmacokinetic properties. While fluorine is often favored for its ability to improve metabolic stability, larger halogens can sometimes provide more favorable hydrophobic interactions.

Other Aromatic Substitutions: The introduction of other substituents on the aromatic ring, such as methyl, methoxy (B1213986), or cyano groups, can be used to probe the steric and electronic requirements of the binding site. Small, electron-donating or electron-withdrawing groups at various positions can fine-tune the electronic properties of the phenoxy ring and lead to improved target engagement.

Table 2: Influence of Aromatic Ring Substitutions on Biological Activity (Inferred from Analogous Series)

| Aromatic Substitution | Predicted Impact on Biological Activity | Rationale |

| Fluorine at ortho or meta position | Activity and selectivity are likely to be significantly altered. | The position of the halogen is critical for specific interactions within the binding pocket. researchgate.net |

| Substitution with Chlorine | May increase lipophilicity and potentially alter binding affinity. | The larger size and different electronic properties of chlorine compared to fluorine will change the interaction profile. |

| Introduction of a methyl group | Variable, dependent on position. | Can provide additional hydrophobic interactions if the binding pocket has a corresponding hydrophobic sub-pocket. |

| Introduction of a methoxy group | Can introduce a hydrogen bond acceptor and alter electronic properties. | The effect is highly dependent on the specific topology of the binding site. |

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of this compound is a crucial factor in its ability to bind to a biological target. The flexibility of the butoxy linker allows the molecule to adopt various conformations, but only a specific subset of these, known as the "bioactive conformation," is responsible for its biological activity.

Conformational analysis of related aryloxypropanolamines has suggested that these molecules can adopt a folded conformation, stabilized by an intramolecular hydrogen bond between the amine and the ether oxygen. nih.gov This folded conformation may be important for receptor recognition and binding. It is plausible that this compound can also adopt similar folded structures, and the stability of these conformations could be correlated with biological activity.

Key Research Findings:

Preferred Conformations: In nonpolar environments, aryloxyalkylamines tend to adopt folded conformations. nih.gov However, upon binding to a protein, the molecule may adopt a more extended conformation to span different interaction points within the binding site. nih.gov

Energy of Bioactive Conformation: The bioactive conformation is not necessarily the lowest energy conformation in solution. nih.govresearchgate.net The energy penalty required to adopt the bioactive conformation must be compensated by the favorable energy of binding to the target.

Pharmacophore Modeling and Ligand-Based Design Derived from SAR Data

Pharmacophore modeling is a powerful computational tool that can be used to distill the key chemical features responsible for the biological activity of a series of compounds. Based on the SAR data inferred from analogous series, a hypothetical pharmacophore for ligands of the this compound type can be proposed.

A plausible pharmacophore model would include:

A hydrogen bond donor feature: Represented by the primary amine.

An aromatic/hydrophobic feature: Represented by the fluorophenoxy ring.

A hydrogen bond acceptor feature: Potentially represented by the ether oxygen or the fluorine atom.

Defined spatial relationships: The distances and angles between these features would be critical for activity.

This pharmacophore model can then be used in virtual screening campaigns to identify novel compounds with potentially similar biological activities or to guide the design of new analogues with improved properties. Ligand-based drug design efforts would focus on synthesizing new molecules that fit this pharmacophore model while also optimizing other properties such as metabolic stability and bioavailability.

Molecular and Mechanistic Investigations of 4 4 Fluorophenoxy Butan 1 Amine S Biological Interactions

In Vitro Binding Affinity and Selectivity Profiling

The initial characterization of a compound's biological activity typically involves a broad assessment of its binding affinity for a range of known biological targets. This profiling helps to identify primary interaction points and provides a measure of its selectivity, which is a critical determinant of its potential therapeutic utility and side-effect profile.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. wikipedia.org Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. wikipedia.orgnih.gov The structural elements of 4-(4-Fluorophenoxy)butan-1-amine suggest a potential for interaction with MAO enzymes. However, based on currently available scientific literature, specific IC50 values, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity, have not been reported for this compound against either MAO-A or MAO-B.

Serotonin (B10506) Receptor Subtype Interactions

The serotonin system, with its numerous receptor subtypes, is a primary target for drugs treating a wide array of psychiatric conditions. The 5-HT1A, 5-HT2A, and 5-HT7 receptors are particularly important for mood regulation, cognition, and sleep. nih.govnih.gov The interaction of a ligand with these receptors is quantified by its binding affinity (Ki value). A lower Ki value indicates a stronger binding affinity. Extensive searches of scientific databases and literature reveal no published binding affinity data (Ki values) for this compound at the 5-HT1A, 5-HT2A, or 5-HT7 serotonin receptor subtypes.

Sigma Receptor Ligand Characterization

Sigma receptors (σ1 and σ2) are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders. nih.gov Characterizing a compound as a sigma receptor ligand involves determining its binding affinity. At present, there is no publicly available data from in vitro binding assays to characterize the affinity of this compound for either the σ1 or σ2 receptor.

Cellular Pathway Modulation Studies

Following the initial binding characterization, investigating the downstream effects of a compound on cellular signaling is a critical next step. This can reveal whether the compound acts as an agonist, antagonist, or modulator of a receptor's function.

Investigation of Signal Transduction Pathways in Cell-Based Assays

Cell-based assays are used to observe how a compound affects the complex signaling cascades within a cell after binding to its target. For instance, G-protein coupled receptors like the serotonin receptors activate specific intracellular pathways upon ligand binding. nih.gov There are currently no published studies detailing the effects of this compound on any specific signal transduction pathways in cell-based assay systems.

Gene Expression Analysis in Relevant In Vitro Models

There is currently no publicly available research detailing the analysis of gene expression in in vitro models following treatment with this compound.

Mechanistic Elucidation of Biological Effects (e.g., neuroprotection, anti-inflammatory mechanisms in cellular models)

No studies have been identified that elucidate the mechanisms behind any potential neuroprotective or anti-inflammatory effects of this compound in cellular models.

Preclinical Pharmacological Characterization of 4 4 Fluorophenoxy Butan 1 Amine in Animal Models

In Vitro Pharmacological Profiling Beyond Target Binding

In vitro pharmacological profiling is a critical step in early drug discovery. It involves screening a compound against a wide array of biological targets, such as receptors, enzymes, and ion channels, to identify any off-target activities that could lead to adverse effects. This process helps in building a comprehensive profile of the compound's biological interactions beyond its primary intended target.

Cell-based functional assays are designed to measure the physiological response of cells to a compound. These assays can determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific cellular target. They provide crucial information on the compound's functional activity in a biological context.

As of the current date, there is no publicly available scientific literature detailing the results of cell-based functional assays for 4-(4-Fluorophenoxy)butan-1-amine. Therefore, its activity profile in such assays remains uncharacterized in the public domain.

Enzyme activity assays are utilized to determine the effect of a compound on specific enzymes. These assays can identify whether the compound inhibits or enhances the activity of an enzyme, which is crucial for understanding its mechanism of action and potential off-target effects. For instance, a study on structurally related but different compounds, 4-aryloxy-2-butynamines, investigated their inhibitory effects on bovine plasma amine oxidase. nih.gov

However, a review of the available scientific literature reveals no specific data from enzyme activity assays conducted on this compound. Its inhibitory or activating potential against any specific enzyme has not been reported.

Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental in preclinical development to predict the behavior of a compound in the body.

Comprehensive pharmacokinetic studies in animal models such as rats, mice, or dogs are essential to understand the ADME properties of a new chemical entity. These studies typically involve administering the compound and measuring its concentration over time in various biological matrices like plasma, urine, and feces.

There are no published studies detailing the absorption, distribution, or excretion of this compound in any preclinical species. Consequently, key pharmacokinetic parameters such as its oral bioavailability, volume of distribution, and routes of elimination are not known.

Metabolism studies are conducted to understand how a compound is chemically altered by the body, primarily by enzymes in the liver. In vitro models, such as liver microsomes and hepatocytes from various animal species, are commonly used to predict metabolic pathways in humans. These studies help in identifying the enzymes responsible for the compound's metabolism.

No in vitro or in vivo metabolism studies for this compound using animal tissues have been reported in the scientific literature. Therefore, its metabolic stability and the primary enzymes involved in its biotransformation are currently unknown.

Identifying the metabolites of a compound is a critical aspect of preclinical safety assessment. This involves isolating and structurally characterizing the byproducts formed during the metabolic process in animal models. This information is vital to ensure that animal species used in toxicology studies are exposed to all major human metabolites.

Consistent with the lack of metabolism studies, there are no reports on the identification or characterization of any animal metabolites of this compound.

Computational and Theoretical Investigations of 4 4 Fluorophenoxy Butan 1 Amine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(4-fluorophenoxy)butan-1-amine, molecular docking simulations can elucidate its potential interactions with various biological targets, offering insights into its possible mechanisms of action.

Given that a derivative, Mofegiline, is an inhibitor of monoamine oxidase B (MAO-B), this enzyme represents a primary target for docking studies with this compound. Docking simulations would likely reveal key interactions within the active site of MAO-B. The butan-1-amine moiety could form hydrogen bonds with amino acid residues such as glutamic acid or tyrosine, while the fluorophenoxy group could engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine and tryptophan within the enzyme's binding pocket.

Other potential targets for docking studies could include receptors and enzymes where similar fluorophenoxy or alkylamine substructures have shown activity. These might include serotonin (B10506) receptors, dopamine (B1211576) transporters, or other enzymes involved in neurotransmitter metabolism. The results of these simulations are typically evaluated using scoring functions that estimate the binding affinity, providing a rank-ordering of potential binding modes.

Table 1: Potential Biological Targets for Molecular Docking of this compound and Key Interacting Residues

| Biological Target | Potential Interacting Residues | Type of Interaction |

| Monoamine Oxidase B (MAO-B) | Tyrosine, Phenylalanine, Isoleucine | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic |

| Serotonin Receptors (e.g., 5-HT1A) | Aspartic Acid, Serine, Phenylalanine | Ionic Interaction, Hydrogen Bonding, Aromatic |

| Dopamine Transporter (DAT) | Aspartic Acid, Serine, Phenylalanine | Ionic Interaction, Hydrogen Bonding, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the flexibility of both the ligand and the protein.

By simulating the trajectory of the complex, researchers can assess the stability of the predicted binding pose from docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to determine if the complex remains stable throughout the simulation. Furthermore, MD simulations allow for a detailed analysis of the interaction network, including the persistence of hydrogen bonds and hydrophobic contacts. This can reveal crucial information about the key residues that maintain the binding of this compound to its target. The results can also help in understanding how the ligand may induce conformational changes in the protein upon binding.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule.

Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules like this compound. Calculations can determine the distribution of electron density, which is crucial for understanding reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atom of the amine group and the oxygen and fluorine atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group would be regions of positive potential, suitable for nucleophilic attack or hydrogen bond donation.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is an indicator of the molecule's reactivity; a smaller gap suggests higher reactivity.

Conformational Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved by systematically rotating the rotatable bonds (e.g., the C-C bonds in the butyl chain and the C-O ether linkage) and calculating the potential energy of each resulting conformer. The resulting potential energy surface helps in identifying the global minimum energy conformation and other low-energy conformers that are likely to be biologically relevant. This information is invaluable for understanding how the molecule might fit into a protein's binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Species

Before a compound can be considered for further development, its pharmacokinetic properties, often summarized by the acronym ADME, must be evaluated. In silico ADME prediction models offer a rapid and cost-effective way to estimate these properties for preclinical species.

Various computational models, many of which are based on quantitative structure-property relationships (QSPR), can predict key ADME parameters for this compound. These predictions are crucial for early-stage assessment of the compound's drug-likeness.

Table 2: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption potential |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for central nervous system activity |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | Likely | Potential for renal clearance |

De Novo Ligand Design and Virtual Screening Based on this compound Scaffold

The structural framework of this compound can serve as a scaffold for the design of new, potentially more potent and selective ligands. De novo design algorithms can generate novel molecular structures by either growing fragments from a starting seed within a target's active site or by linking pre-defined molecular fragments. Using the this compound scaffold as a starting point, these programs could suggest modifications, such as adding or substituting functional groups, to optimize interactions with a specific biological target.

Furthermore, virtual screening techniques can be employed to search large chemical databases for compounds that are structurally similar to this compound or that share its key pharmacophoric features. This approach can rapidly identify a set of commercially available or synthetically accessible compounds for further biological evaluation, significantly accelerating the hit-to-lead optimization process.

Advanced Analytical Methodologies for Research on 4 4 Fluorophenoxy Butan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and purity analysis of 4-(4-Fluorophenoxy)butan-1-amine.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Analogues and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound, its analogues, and metabolites. unl.edu By analyzing the chemical shifts, coupling constants, peak intensities, and relaxation times, researchers can gain detailed insights into the molecular framework. unl.edu

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbon atoms in the molecule. For instance, in a related compound, 4,4-diethoxybutan-1-amine, ¹H and ¹³C NMR spectra have been used for its characterization. nih.gov

For more complex structural problems, such as identifying the exact position of metabolic modification, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal the connectivity between atoms within the molecule, which is critical for distinguishing between isomers and pinpointing the sites of biotransformation.

A recent development in the field is the use of ¹⁹F NMR spectroscopy for plasma amine profiling. nih.gov This method involves a fluorine-labeling reagent that reacts with primary amines to form Schiff base compounds, allowing for distinct resolution and precise identification and quantification of amine metabolites in complex biological matrices like human plasma. nih.gov This approach could be highly valuable for studying the metabolism of this compound.

Furthermore, quantitative NMR (qNMR) has been demonstrated as a valuable technique in metabolic studies. nih.gov It allows for the determination of the concentration of metabolites without the need for identical reference standards, which is particularly useful when studying novel metabolic pathways. nih.gov

Mass Spectrometry (MS) for Impurity Profiling and Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for identifying impurities and elucidating the structures of metabolites of this compound due to its high sensitivity and specificity. ijprajournal.comijpras.com It provides valuable structural information and is capable of detecting compounds at very low concentrations. ijprajournal.com

Impurity Profiling: Regulatory bodies like the ICH, USFDA, and others place significant emphasis on the purity of active pharmaceutical ingredients (APIs). ijprajournal.com Impurity profiling involves the detection, identification, and quantification of any organic and inorganic impurities and residual solvents. ijprajournal.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are extensively used for this purpose. ijprajournal.com High-resolution mass spectrometry (HRMS) is particularly effective in determining the elemental composition of unknown impurities with high accuracy. ijpras.com

Metabolite Identification: The study of drug metabolism is crucial in the early stages of drug discovery and development to identify potentially active or toxic metabolites. ijpras.com LC-MS/MS is a powerful tool for these studies, enabling both the separation of metabolites by liquid chromatography and their structural characterization by tandem mass spectrometry. researchgate.netnih.gov Modern HRMS instruments like Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap systems provide accurate mass measurements that facilitate the determination of elemental formulas for metabolites. ijpras.comnih.gov Fragmentation techniques, such as collision-induced dissociation (CID), are used to generate product ion spectra that provide structural information about the metabolite. nih.gov

Different data acquisition strategies can be employed in metabolite identification studies. These include methods that acquire full scan MS data at different collision energies to generate pseudo-MS/MS spectra and methods that trigger MS/MS data acquisition based on the properties of the potential metabolites. ijpras.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Purity and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the initial characterization and purity assessment of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. For example, the N-H stretching vibrations of a primary amine typically appear in the region of 3300-3500 cm⁻¹. researchgate.net In a related compound, butylamine, these characteristic peaks are observed at 3290 and 3370 cm⁻¹. researchgate.net The presence of an aromatic ring and the C-F bond in this compound would also give rise to characteristic absorption bands. Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor functional group interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of this compound would be expected to show absorption maxima characteristic of the fluorophenoxy group. This technique is often used in conjunction with HPLC for the quantitative analysis of the compound, where detection is performed at a specific wavelength (e.g., λ = 254 nm).

Chromatographic Method Development for Research Applications

Chromatographic techniques are essential for the separation, quantification, and isolation of this compound and its related substances from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Quantitative Analysis in Biological Matrices (animal samples)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceutical compounds in biological matrices. lcms.cz The development of a robust and validated HPLC method is crucial for obtaining accurate and reliable data in preclinical studies involving animal samples. nih.gov

Method Optimization: The optimization of an HPLC method involves the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector. For the analysis of amine-containing compounds, reversed-phase columns (e.g., C18) are commonly used. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the mobile phase is a critical parameter that can significantly affect the retention and peak shape of ionizable compounds like amines.

For quantitative analysis in biological samples such as plasma or tissue homogenates, a sample preparation step is usually required to remove interfering substances. nih.govresearchgate.net This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govresearchgate.net

Validation: Once optimized, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. researchgate.net Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. researchgate.net

An example of a validated HPLC method for the quantification of two other drugs in bovine and ovine muscle tissue involved extraction with acetonitrile-acetone, cleanup on mixed-mode anionic exchange SPE cartridges, and analysis by HPLC with fluorescence detection. nih.gov The method demonstrated good accuracy and precision over a range of concentrations. nih.gov

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com While many drug metabolites are non-volatile and better suited for LC-MS analysis, GC can be applicable for the detection of certain volatile metabolites of this compound, should they be formed.

Volatile amines are frequently used in pharmaceutical chemistry, and GC-FID (Flame Ionization Detection) is a common method for their quantification. researchgate.netresearchgate.net A generic GC-FID method has been developed for the separation of over 25 volatile amines on a specialized capillary column. researchgate.net This method demonstrated excellent performance in terms of linearity, recovery, and repeatability. researchgate.net

For the analysis of volatile metabolites in biological samples, headspace GC-MS is a preferred technique. mdpi.com This method involves sampling the vapor phase above the sample, which allows for the sensitive detection of volatile compounds without interference from the non-volatile matrix. mdpi.com

The applicability of GC for the analysis of this compound metabolites would depend on the specific metabolic pathways. If enzymatic reactions lead to the formation of smaller, more volatile amine-containing fragments, GC-MS could be a valuable tool for their identification and quantification.

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Co-crystals/Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, intermolecular interactions, and packing of this compound in its solid state. Such information is crucial for understanding its physicochemical properties, including solubility, stability, and polymorphism, which can significantly impact its behavior as a potential therapeutic agent.

While the specific crystal structure of this compound is not widely available in public databases, the methodology for its elucidation would follow established principles. The process begins with the growth of a high-quality single crystal of the compound. This is often a challenging step, requiring careful optimization of conditions such as solvent, temperature, and concentration.

A critical aspect of the solid-state characterization of pharmaceutical compounds is the investigation of co-crystals and complexes. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of a drug substance, often leading to improved solubility, dissolution rate, and stability.

The study of co-crystals of this compound would involve screening a variety of pharmaceutically acceptable co-formers. These co-formers are selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions with the amine and ether functionalities of the target molecule. Techniques such as slurry crystallization, solvent evaporation, and grinding can be employed to prepare potential co-crystals.

X-ray crystallography is then used to confirm the formation of a true co-crystal and to elucidate its structure. The resulting crystal structure would reveal the specific intermolecular interactions between this compound and the co-former, providing a rational basis for the observed changes in physical properties.

Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained from an X-ray diffraction study of this compound and a potential co-crystal.

| Parameter | This compound | This compound : Co-former (1:1) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 16.2 Å | a = 12.1 Å, b = 8.9 Å, c = 20.4 Å |

| β = 98.5° | ||

| Volume (ų) | 978.3 | 2198.7 |

| Z (Molecules/unit cell) | 4 | 8 |

| Calculated Density (g/cm³) | 1.25 | 1.30 |

| Hydrogen Bonds | N-H···O | N-H···O(co-former), O-H(co-former)···N |

Bioanalytical Method Validation for Preclinical Research Samples

The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for preclinical studies, including pharmacokinetics and metabolism. To ensure the reliability and accuracy of the data generated, the bioanalytical method used must be rigorously validated according to international guidelines.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the quantification of small molecules like this compound in complex biological samples. This method offers high sensitivity, selectivity, and throughput.

The validation of an LC-MS/MS method for this compound in a preclinical matrix, such as rat plasma, would involve assessing a series of specific parameters to demonstrate its fitness for purpose. These parameters and their typical acceptance criteria are outlined below.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous components in the matrix and any other potential interfering substances. This is assessed by analyzing blank matrix samples from at least six different sources. The response of any interfering peaks at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ).

Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A calibration curve is constructed using a series of standards of known concentrations. The correlation coefficient (r²) should typically be ≥ 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Recovery: The efficiency of the extraction process to recover the analyte from the biological matrix is determined. This is assessed by comparing the analyte response in pre-spiked extracted samples to that in post-spiked samples. The recovery should be consistent and reproducible.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not cause suppression or enhancement of the signal. This is typically assessed by comparing the response of the analyte in a post-spiked extracted blank matrix to the response in a neat solution.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions must be established. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

The following table summarizes the key validation parameters and typical acceptance criteria for a bioanalytical method for this compound in a preclinical setting.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV. |

| Intra-day and Inter-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ). |

| Intra-day and Inter-day Precision (CV) | ≤ 15% (≤ 20% at LLOQ). |

| Extraction Recovery | Consistent, precise, and reproducible. |

| Matrix Factor | CV of the matrix factor should be ≤ 15%. |

| Stability (Bench-top, Freeze-thaw, Long-term) | Mean concentration within ±15% of nominal values. |

By adhering to these rigorous validation standards, researchers can have confidence in the concentration data obtained for this compound in preclinical studies, which is fundamental for making informed decisions in the drug development process.

Research Gaps and Future Academic Directions for 4 4 Fluorophenoxy Butan 1 Amine

Identification of Novel or Unexplored Biological Targets and Pathways

A significant chasm in the current knowledge of 4-(4-Fluorophenoxy)butan-1-amine is the near-complete absence of information regarding its biological targets and the pathways it may modulate. The structural motifs present in the molecule, namely the phenoxyalkanamine core, are found in numerous biologically active compounds, suggesting a high probability of interaction with various physiological systems.

Future research should prioritize broad-based screening assays to identify potential biological targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could rapidly unveil initial "hits." Given the structural similarities to certain classes of psychoactive compounds and cardiovascular drugs, initial investigations could focus on:

Monoamine Transporters and Receptors: The phenoxy and amine groups are common features in ligands for serotonin (B10506), dopamine (B1211576), and norepinephrine transporters and receptors. Studies on related butyrophenone analogs have demonstrated activity at dopamine and serotonin receptors. nih.gov Therefore, evaluating the binding affinity and functional activity of this compound at these targets is a logical starting point.

Adrenergic Receptors: Halogenated phenoxypropanolamines are known to exhibit beta-adrenolytic activity. nih.gov Investigating the potential for this compound to interact with adrenergic receptors could reveal cardiovascular or other autonomic effects.

Enzyme Inhibition: The fluorinated phenyl ring could influence interactions with various enzymes. For instance, fluorinated compounds have been explored as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K). nih.gov Screening against a broad range of enzymes, particularly those involved in key signaling pathways, could yield unexpected and valuable findings.

Once initial targets are identified, subsequent research should focus on elucidating the downstream signaling pathways affected by the compound. This would involve techniques such as gene expression analysis, proteomics, and metabolomics to build a comprehensive picture of its cellular effects.

Application as a Chemical Probe for Specific Biological Systems

Should this compound be found to exhibit high potency and selectivity for a particular biological target, it could be developed into a valuable chemical probe. Chemical probes are essential tools for dissecting complex biological processes. The presence of the fluorine atom is particularly advantageous for such applications, as it can be used as a reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular environments. mdpi.com

The development of this compound as a chemical probe would necessitate:

Comprehensive Selectivity Profiling: Rigorous testing against a wide array of off-targets to confirm its specificity.

Demonstration of Cellular Activity: Confirmation that the compound can engage its target in a cellular context and elicit a measurable biological response.

Development of a Non-Active Control: Synthesis of a structurally similar but biologically inactive analog to control for non-specific effects.

A well-characterized chemical probe based on this scaffold could enable researchers to investigate the physiological and pathological roles of its target with high precision.

Development of Advanced Analogues with Tuned Selectivity and Potency for Research

The structure of this compound offers multiple avenues for chemical modification to develop advanced analogues with improved properties. A systematic structure-activity relationship (SAR) study would be crucial to understand how different parts of the molecule contribute to its biological activity.

Key areas for modification and the potential impact on activity are summarized in the table below:

| Molecular Scaffold Modification | Potential Impact on Biological Activity |

| Phenyl Ring Substitution | Altering the position or nature of the fluorine substituent (e.g., di- or tri-fluorination, or replacement with other halogens) could modulate binding affinity and selectivity. The introduction of other small functional groups could also fine-tune electronic properties and interactions with the target. |

| Butylamine Chain Length | Varying the length of the alkyl chain could impact the compound's flexibility and ability to adopt the optimal conformation for binding. Shorter or longer chains may alter target selectivity. |

| Amine Group Modification | N-alkylation, N-acylation, or incorporation of the amine into a heterocyclic ring system (e.g., piperidine or piperazine) would significantly alter the compound's basicity, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacological profile. |

The synthesis and biological evaluation of a library of such analogues would provide valuable insights into the pharmacophore of this chemical class and could lead to the discovery of compounds with enhanced potency and selectivity for specific targets. For instance, studies on fenbufen amide analogs have shown that increasing the length of an alkyl amide side chain can increase cytotoxic effects. mdpi.com

Exploration of Interdisciplinary Research Opportunities

Beyond its potential applications in pharmacology and chemical biology, this compound and its derivatives could be explored in interdisciplinary research contexts.

Materials Science: The self-assembly properties of amphiphilic molecules containing fluorinated segments are of interest in materials science for the creation of novel surfaces and aggregates. The unique properties of the C-F bond could be exploited in the design of new materials with specific electronic or physical characteristics.

Chemical Biology Tools: The primary amine group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin, or affinity resins. This could facilitate the development of new research tools for target identification, visualization, and purification. The synthesis of p-aminophenol derivatives has demonstrated the utility of the amine group for creating diverse chemical entities with various biological activities. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenoxy)butan-1-amine, and how are they optimized for yield?

- Methodological Answer: A two-step synthesis is typical:

Nucleophilic substitution : React 4-fluorophenol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) to form 4-(4-fluorophenoxy)butyl bromide.

Amination : Treat the intermediate with ammonia (NH₃) or a primary amine under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) to yield the final amine.

Optimization : Control temperature (60–80°C for substitution; 25–40°C for amination) and solvent polarity (e.g., DMF for substitution, ethanol for amination). Yields range from 65–85% depending on purification methods (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Confirm the fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and amine protons (δ 1.5–2.5 ppm).

- FTIR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1220 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 199.2 (C₁₀H₁₃FNO⁺) and fragmentation patterns to validate structure.

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Impact :

- Lipophilicity : The electron-withdrawing fluorine increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, extending half-life in vitro .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines :

- Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar).

- Avoid aqueous solutions (hydrolysis risk at pH < 5 or > 9). Lyophilized forms remain stable for >12 months .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

- Assays :

- Radioligand Binding : Test affinity for serotonin/dopamine receptors (common targets for phenethylamine derivatives).

- Enzyme Inhibition : Evaluate monoamine oxidase (MAO) or cytochrome P450 interactions.

- Cell Viability : Use SH-SY5Y or HEK293 cells to assess cytotoxicity (IC₅₀ > 100 µM for safe pharmacological profiling) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A). The fluorine atom may enhance hydrogen bonding with Thr134 or Asn343 residues.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Fluorine’s electronegativity stabilizes interactions via dipole effects .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Troubleshooting :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required).

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., clozapine for receptor binding).

- Enantiomeric Purity : Use chiral HPLC to confirm racemic vs. enantiopure forms; biological activity may differ by 10–100x .

Q. How do reaction conditions influence regioselectivity in fluorophenoxy-amine derivatives?

- Critical Factors :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, reducing byproducts.

- Catalysts : Pd/C or Raney Ni in hydrogenation steps improve amine yield (80–90%) vs. uncatalyzed routes (50–60%).

- Temperature Gradients : Gradual heating (ramp 1°C/min) minimizes decomposition of thermally sensitive intermediates .

Q. What are the degradation pathways of this compound under physiological conditions?

- Stability Studies :

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- SAR Insights :

- Fluorine Position : Para-substitution (vs. meta) increases receptor binding by 2–3x (e.g., 5-HT₂A Ki = 120 nM vs. 350 nM).

- Chain Length : Butanamine (C4) optimizes steric fit vs. shorter chains (C3: 50% lower affinity).

- Substituent Effects : Adding electron-donating groups (e.g., –OCH₃) on the phenoxy ring reduces activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.